molecular formula C21H28N2OS B4733952 N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea

N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea

Cat. No. B4733952
M. Wt: 356.5 g/mol
InChI Key: VYQFFZCGEBRWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea, also known as SBMU, is a chemical compound that has been extensively studied for its potential use in scientific research. SBMU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea increases the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea are varied and complex. N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to increase food intake and body weight in animal models, suggesting that it may play a role in the regulation of appetite and energy balance. N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea has several advantages as a tool for scientific research, including its high potency and selectivity for FAAH inhibition. However, N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea also has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea, including the development of more potent and selective FAAH inhibitors, the investigation of the role of N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea in the regulation of other physiological processes, and the exploration of N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea as a potential therapeutic agent for the treatment of metabolic disorders and other conditions. Additionally, further research is needed to better understand the potential risks and benefits of N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea use in scientific research.

Scientific Research Applications

N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea has been used in a variety of scientific research applications, including as a tool for studying the role of the endocannabinoid system in the regulation of appetite and energy balance. N-[1-(4-sec-butylphenyl)propyl]-N'-[3-(methylthio)phenyl]urea has also been shown to have potential therapeutic applications in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

1-[1-(4-butan-2-ylphenyl)propyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-5-15(3)16-10-12-17(13-11-16)20(6-2)23-21(24)22-18-8-7-9-19(14-18)25-4/h7-15,20H,5-6H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQFFZCGEBRWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[4-(Butan-2-yl)phenyl]propyl}-3-[3-(methylsulfanyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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